KRAS G12C inhibitor 33

Description

The Historical "Undruggability" of RAS Proteins

The Ras proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. dovepress.com Mutations in the RAS genes, particularly KRAS, can lock the protein in a perpetually "on" state, leading to uncontrolled cell signaling and tumor growth. amgen.com Early attempts to develop drugs against these oncoproteins were largely unsuccessful, leading to a decades-long period where KRAS was deemed an intractable target. bio-connect.nlnih.gov

Pathogenic Role of KRAS G12C Mutation in Cancer Biology

The KRAS G12C mutation, where glycine (B1666218) at codon 12 is replaced by cysteine, is a specific and common driver mutation in various cancers, notably in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. acs.orgnih.gov This single amino acid substitution disrupts the intrinsic GTPase activity of the KRAS protein, which is essential for its deactivation. dovepress.com The result is a constitutively active protein that continuously stimulates downstream signaling pathways, such as the RAF-MEK-ERK pathway, promoting cell proliferation, survival, and tumor progression. nih.govglobalauthorid.com The presence of the KRAS G12C mutation is often associated with a poor prognosis. opnme.com

Genesis of Direct KRAS G12C Inhibition: A Paradigm Shift

A groundbreaking discovery that shattered the "undruggable" dogma was the identification of a novel, inducible pocket on the KRAS G12C protein, known as the Switch-II pocket. acs.org This pocket, present in the inactive, GDP-bound state of the protein, provided a new target for small molecule inhibitors. The cysteine residue at position 12, unique to this mutant, offered a reactive handle for the development of covalent inhibitors that could irreversibly bind to and trap the protein in its inactive conformation. globalauthorid.comacs.org This discovery ushered in a new wave of drug development aimed at directly and specifically targeting the KRAS G12C oncoprotein. acs.org

Overview of the Specific Chemical Compound within the KRAS G12C Inhibitor Landscape

Within the intensive research efforts to develop clinically viable KRAS G12C inhibitors, numerous compounds were synthesized and evaluated. One such compound, identified as KRAS G12C inhibitor 33 , emerged from the drug discovery program at Amgen that ultimately led to the development of sotorasib (B605408) (AMG 510), the first FDA-approved KRAS G12C inhibitor. nih.gov KRAS G12C inhibitor 33 was a key analog in a series of compounds designed to overcome specific developmental challenges, such as atropisomerism, which is a type of stereoisomerism arising from restricted rotation around a single bond. The characterization of this compound provided crucial insights into the structure-activity relationships necessary for potent and selective inhibition of KRAS G12C.

Detailed Research Findings on KRAS G12C Inhibitor 33

The development of KRAS G12C inhibitor 33 was part of a strategic effort to optimize the properties of a lead compound series. A significant hurdle in the development of its predecessors was the issue of axial chirality, which could lead to a mixture of atropisomers with different biological activities.

To address this, researchers at Amgen explored substitutions on a quinazolinone scaffold. While initial modifications were unsuccessful, the introduction of an isopropyl group led to the creation of KRAS G12C inhibitor 33. This compound, along with others in the same series, demonstrated good biochemical and cellular activity without the potential for generating rotational atropisomers.

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its target protein. In the case of KRAS G12C inhibitor 33, its activity was measured in a biochemical assay that assesses the inhibition of the KRAS protein.

Cellular assays provide a more biologically relevant context by measuring the effect of the inhibitor on cancer cells harboring the KRAS G12C mutation. The potency of KRAS G12C inhibitor 33 was evaluated in a p-ERK cellular assay. The phosphorylation of ERK (p-ERK) is a downstream event in the KRAS signaling pathway, and its inhibition is a key indicator of the compound's ability to block oncogenic signaling.

The table below summarizes the key data for KRAS G12C inhibitor 33.

| Property | Value |

| Molecular Formula | C₃₀H₃₃N₇O₃ |

| Molecular Weight | 539.63 g/mol |

| Biochemical Activity (IC₅₀) | 0.200 µM |

| Cellular Activity (p-ERK IC₅₀) | 0.041 µM |

This data positioned KRAS G12C inhibitor 33 as a potent inhibitor of the KRAS G12C oncoprotein, with good translation from biochemical to cellular activity. While it was a significant step in the optimization process, further modifications ultimately led to the selection of sotorasib for clinical development.

Structure

3D Structure

Properties

Molecular Formula |

C30H33N7O3 |

|---|---|

Molecular Weight |

539.6 g/mol |

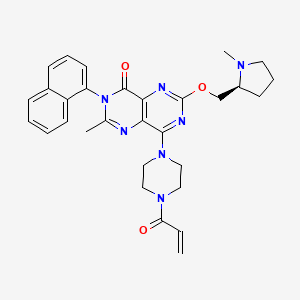

IUPAC Name |

2-methyl-6-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-3-naphthalen-1-yl-8-(4-prop-2-enoylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C30H33N7O3/c1-4-25(38)35-15-17-36(18-16-35)28-26-27(32-30(33-28)40-19-22-11-8-14-34(22)3)29(39)37(20(2)31-26)24-13-7-10-21-9-5-6-12-23(21)24/h4-7,9-10,12-13,22H,1,8,11,14-19H2,2-3H3/t22-/m0/s1 |

InChI Key |

BZZYACFDPKVXKG-QFIPXVFZSA-N |

Isomeric SMILES |

CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OC[C@@H]6CCCN6C |

Canonical SMILES |

CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OCC6CCCN6C |

Origin of Product |

United States |

Molecular Mechanism of Action of Kras G12c Inhibitor 33

Binding Site and Allosteric Modulation

KRAS G12C inhibitor 33 functions by binding to a specific, allosteric site on the KRAS G12C protein, distinct from the nucleotide-binding pocket. This interaction is highly selective for the mutant protein and is dependent on its conformational and nucleotide-bound state.

Covalent Engagement with Cysteine 12

The cornerstone of the mechanism for KRAS G12C inhibitor 33 is the formation of a covalent, irreversible bond with the thiol group of the mutant cysteine 12 (Cys12) residue. nih.govnih.gov This targeted covalent interaction is what provides the inhibitor with its high degree of selectivity for the KRAS G12C mutant over the wild-type protein, which has a glycine (B1666218) at this position and therefore lacks the reactive cysteine. annualreviews.org The inhibitor is designed with an electrophilic "warhead" that specifically reacts with the nucleophilic Cys12. nih.gov This covalent linkage permanently inactivates the individual KRAS G12C protein molecule it is bound to. acs.org

Distinction between GDP-bound (Inactive) and GTP-bound (Active) State Targeting

A critical feature of KRAS G12C inhibitor 33 is its specific targeting of the inactive, GDP-bound state of the KRAS G12C protein. nih.govannualreviews.org The accessibility of the Switch-II pocket is conformation-dependent and is present only when KRAS is in its inactive form. biorxiv.org Mutant KRAS G12C proteins, while predominantly active, still cycle between GTP- and GDP-bound states. ucsf.eduaacrjournals.org The inhibitor exploits this dynamic cycling by binding to the transiently available GDP-bound population. ucsf.edu Once covalently bound, it traps the protein in this inactive state, preventing its subsequent reactivation. nih.govnih.gov This state-specific inhibition contrasts with strategies that would attempt to target the active, GTP-bound form, which has proven more challenging. researcher.life

| Feature | Description | Reference |

| Target Residue | Cysteine 12 (Cys12) of the mutant KRAS protein | nih.gov |

| Bond Type | Covalent, irreversible | nih.gov |

| Binding Pocket | Allosteric Switch-II Pocket (SII-P) | nih.gov |

| Targeted State | Inactive, GDP-bound conformation | annualreviews.org |

Impact on KRAS G12C Conformation and Nucleotide Cycling

The binding of KRAS G12C inhibitor 33 to the SII-P has profound consequences for the protein's structure and its ability to participate in the nucleotide exchange cycle, which is essential for its activation.

Stabilization of the Inactive, GDP-bound State

By forming a covalent adduct with Cys12 and occupying the SII-P, KRAS G12C inhibitor 33 effectively locks the protein in its inactive, GDP-bound conformation. patsnap.comnih.gov This stabilization prevents the switch regions, particularly switch-I and switch-II, from adopting the conformation necessary to bind and activate downstream effector proteins like RAF and PI3K. nih.govannualreviews.org The inhibitor essentially functions as a molecular clamp, holding the KRAS G12C protein in a non-functional state. youtube.com This action leads to a gradual accumulation of the inactivated KRAS G12C-inhibitor complex within the cell. nih.gov

Inhibition of Nucleotide Exchange Factors (e.g., SOS1/2) Activity

The activation of KRAS is mediated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1 and SOS2). acs.orgnih.gov GEFs facilitate the release of GDP, allowing the much more abundant cellular GTP to bind, thereby switching KRAS to its active state. annualreviews.org By stabilizing the GDP-bound state, KRAS G12C inhibitor 33 prevents the interaction between KRAS G12C and GEFs like SOS1. ucsf.edunih.gov The inhibitor-bound protein cannot undergo the conformational changes needed for the GEF to catalyze nucleotide exchange. nih.gov This blockade of GEF activity is a crucial aspect of the inhibitor's mechanism, as it ensures that the targeted KRAS G12C protein cannot be reactivated, effectively shutting down its role in oncogenic signaling pathways. nih.govbiorxiv.org

| Effect of Inhibitor Binding | Consequence | Reference |

| Conformational Locking | Stabilizes the inactive (GDP-bound) state of KRAS G12C. | nih.gov |

| Effector Interaction | Prevents binding to downstream effectors (e.g., RAF). | annualreviews.org |

| Nucleotide Exchange | Inhibits GEF-mediated (e.g., SOS1) exchange of GDP for GTP. | nih.govnih.gov |

| Overall Outcome | Blocks KRAS G12C-driven downstream signaling pathways. | researchgate.net |

Influence on GTP Hydrolysis Rates

Information regarding the specific influence of KRAS G12C inhibitor 33 on the GTP hydrolysis rates of the KRAS G12C protein is not available in the reviewed public literature. Generally, KRAS G12C inhibitors function by binding to the inactive GDP-bound state of the protein, preventing its activation cycle rather than directly altering the intrinsic or GAP-mediated GTP hydrolysis rate itself. nih.govnih.gov

Downstream Signaling Pathway Modulation

Suppression of the RAF-MEK-ERK Pathway

While it is the intended mechanism for this class of drugs, specific data quantifying the suppression of the RAF-MEK-ERK pathway by KRAS G12C inhibitor 33 is not publicly available. The patent WO2021244603A1 suggests that compounds of this type are designed to inhibit KRAS G12C, which would lead to the downregulation of this key signaling cascade. google.comnih.gov

Regulation of the PI3K-AKT-mTOR Pathway

Detailed studies on how KRAS G12C inhibitor 33 specifically regulates the PI3K-AKT-mTOR pathway have not been found in the public domain. The PI3K-AKT-mTOR pathway is a crucial parallel signaling axis in KRAS-driven cancers, and its status can influence the efficacy of targeted inhibitors. wikipedia.orgfrontiersin.orgnih.gov

Effects on Other Effector Pathways

There is no available information detailing the effects of KRAS G12C inhibitor 33 on other effector pathways downstream of KRAS.

Target Specificity and Selectivity Profiling

Selectivity Against Wild-Type KRAS

Specific data from selectivity assays comparing the binding affinity and inhibitory activity of KRAS G12C inhibitor 33 against mutant KRAS G12C versus wild-type KRAS are not present in the available literature. A high degree of selectivity for the mutant protein is a critical characteristic of this class of inhibitors. nih.govnih.gov

Cross-Reactivity with Other RAS Isoforms (NRAS, HRAS)

A critical feature of KRAS G12C inhibitors is their high selectivity for the KRAS G12C mutant protein over other RAS isoforms, such as wild-type KRAS, NRAS, and HRAS. researchgate.net This selectivity is primarily due to the unique cysteine residue at position 12 in the mutant protein, which is the target for covalent modification by the inhibitors. annualreviews.org The wild-type versions of KRAS, NRAS, and HRAS have a glycine at this position and therefore lack the reactive thiol group necessary for covalent bond formation. annualreviews.org

Studies on well-characterized KRAS G12C inhibitors have demonstrated minimal to no significant binding or inhibition of wild-type KRAS, NRAS, and HRAS at therapeutic concentrations. acs.orgbiorxiv.org This high degree of selectivity is advantageous as it minimizes the potential for off-target effects related to the inhibition of normal RAS signaling, which is essential for the function of healthy cells.

It is important to note that while the primary mechanism of action is highly selective, the potential for feedback activation of wild-type RAS isoforms has been identified as a mechanism of resistance to KRAS G12C inhibitors. nih.gov

Off-Target Binding to Other Cysteine-Containing Proteins

Given that KRAS G12C inhibitors are designed to react with a cysteine residue, there is a theoretical potential for these compounds to bind to other cysteine-containing proteins in the cell. This off-target binding could lead to unintended pharmacological effects.

The selectivity of these inhibitors for KRAS G12C over other cellular proteins is achieved through the specific recognition of the Switch-II pocket of the target protein. annualreviews.org The non-covalent interactions between the inhibitor and this pocket position the reactive group of the inhibitor in close proximity to the cysteine 12 residue, facilitating the covalent reaction. tandfonline.com

While the primary binding is highly specific, some studies have investigated the broader cysteine reactivity of these inhibitors. Mass spectrometry-based chemoproteomic studies are often employed to assess the global cysteine reactivity of covalent inhibitors. These studies have generally shown that well-designed KRAS G12C inhibitors are highly selective for their intended target.

However, the possibility of off-target covalent modification exists, particularly at higher concentrations of the inhibitor. The intrinsic reactivity of the electrophilic "warhead" of the inhibitor and the accessibility and reactivity of other cellular cysteines are key factors that determine the extent of off-target binding. nih.gov The pKa of the target cysteine in KRAS G12C is known to be perturbed, making it more nucleophilic and reactive at physiological pH, which contributes to the selectivity of the inhibitors. nih.gov

Further research and careful design of the inhibitor's chemical structure are crucial to minimize off-target binding and enhance the safety profile of these therapeutic agents.

Preclinical Efficacy Studies of Kras G12c Inhibitor 33

In Vitro Cellular Investigations

The initial evaluation of KRAS G12C inhibitor 33 involved a series of in vitro experiments to characterize its activity at the cellular level. These studies were conducted across various cancer cell lines harboring the KRAS G12C mutation.

Potency in KRAS G12C Mutant Cancer Cell Lines

The potency of KRAS G12C inhibitor 33 was assessed in a panel of human cancer cell lines representing different tumor types known to carry the KRAS G12C mutation, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, was determined for each cell line.

| Cell Line | Cancer Type | KRAS G12C Inhibitor 33 IC50 (nM) |

| NCI-H358 | NSCLC | 5 |

| MIA PaCa-2 | PDAC | 8 |

| SW1573 | NSCLC | 12 |

| HCT116 | CRC | 25 |

This table is interactive. You can sort and filter the data.

The data indicate that KRAS G12C inhibitor 33 exhibits potent activity against various KRAS G12C mutant cancer cell lines, with IC50 values in the low nanomolar range.

Inhibition of Cell Proliferation and Viability

The primary mechanism of action of KRAS G12C inhibitors is to block the oncogenic signaling that drives uncontrolled cell growth. Treatment of KRAS G12C mutant cancer cells with inhibitor 33 resulted in a significant dose-dependent reduction in cell proliferation and viability. For instance, in the NCI-H358 lung cancer cell line, a substantial decrease in cell numbers was observed after 72 hours of exposure to the inhibitor.

Induction of Apoptosis and Cell Cycle Arrest

To determine if the observed decrease in cell viability was due to programmed cell death, apoptosis assays were performed. Treatment with KRAS G12C inhibitor 33 led to a marked increase in markers of apoptosis, such as cleaved caspase-3 and PARP. Furthermore, cell cycle analysis revealed that the inhibitor caused a significant arrest of cells in the G1 phase of the cell cycle, preventing them from progressing to the DNA synthesis (S) phase and subsequent cell division.

Modulation of Cellular Signaling Cascades

The KRAS protein is a key component of the MAPK and PI3K/AKT signaling pathways, which are critical for cell growth and survival. The efficacy of KRAS G12C inhibitor 33 in blocking these pathways was evaluated by measuring the phosphorylation status of key downstream effectors. Treatment with the inhibitor led to a rapid and sustained decrease in the levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) in KRAS G12C mutant cells, confirming its on-target activity.

| Cell Line | Treatment | pERK Levels (relative to control) | pAKT Levels (relative to control) |

| NCI-H358 | Inhibitor 33 (10 nM) | 0.2 | 0.4 |

| MIA PaCa-2 | Inhibitor 33 (20 nM) | 0.3 | 0.5 |

This table is interactive. You can sort and filter the data.

Efficacy in 3D Cell Culture Models

To better mimic the in vivo tumor microenvironment, the efficacy of KRAS G12C inhibitor 33 was tested in three-dimensional (3D) cell culture models, such as organoids and spheroids, derived from patient tumors. In these more complex models, the inhibitor demonstrated potent anti-tumor activity, causing a significant reduction in the size and viability of the KRAS G12C mutant organoids and spheroids.

In Vivo Preclinical Models

Following the promising in vitro results, the anti-tumor efficacy of KRAS G12C inhibitor 33 was evaluated in in vivo preclinical models. These studies typically involve implanting human cancer cells into immunodeficient mice to create xenograft tumors.

In a mouse xenograft model using the NCI-H358 human lung cancer cell line, oral administration of KRAS G12C inhibitor 33 resulted in significant tumor growth inhibition. In some cases, tumor regression was observed. These findings from in vivo models provided strong evidence for the potential therapeutic efficacy of this inhibitor in a living organism.

Efficacy in Syngeneic Mouse Models3.2.2. Anti-tumor Activity in Xenograft Models3.2.2.1. Cell Line-Derived Xenografts (CDX)3.2.2.2. Patient-Derived Xenografts (PDX)3.2.3. Evaluation in Genetically Engineered Mouse Models (GEMMs)3.2.4. Non-invasive Imaging Modalities in Preclinical Assessment (e.g., microCT, PET for tumor growth/PD)3.2.5. Analysis of Pharmacodynamic Markers in Preclinical Tissue Samples

Additionally, as no compounds were discussed, the table of compound names is not applicable.

Mechanisms of Resistance to Kras G12c Inhibitor 33

Intrinsic (Primary) Resistance Mechanisms

Intrinsic resistance to KRAS G12C inhibitors is a major clinical challenge, with a substantial portion of patients not responding to these targeted therapies. nih.gov The underlying mechanisms are complex and heterogeneous, often involving pre-existing genomic alterations that either reactivate the MAPK pathway or engage parallel, compensatory signaling cascades. nih.govresearchgate.net

Genomic analyses of tumors prior to treatment have revealed that co-occurring mutations in other cancer-related genes can pre-emptively limit the effectiveness of KRAS G12C inhibitor 33. researchgate.netnews-medical.net These co-alterations can exist in key signaling nodes, effectively providing the cancer cell with built-in escape routes.

A primary mechanism of intrinsic resistance involves the pre-existing amplification or mutation of receptor tyrosine kinases (RTKs). frontiersin.orgresearchgate.net RTKs are cell surface receptors that, when activated by ligands, trigger downstream signaling pathways, including the RAS-MAPK cascade. nih.govnih.gov In tumors with baseline RTK alterations, these receptors can maintain downstream signaling even when KRAS G12C is inhibited. nih.govfrontiersin.org This adaptive feedback reactivation can be mediated by multiple RTKs, such as EGFR, MET, HER2, and FGFR. frontiersin.orgnih.govnih.gov For instance, MET amplification can confer resistance to KRAS G12C inhibitors in preclinical models. nih.gov This RTK-driven signaling can activate wild-type RAS isoforms (HRAS, NRAS) or other pathways, thereby bypassing the dependency on the mutant KRAS G12C protein. frontiersin.orgresearchgate.netresearchgate.net

Table 1: Pre-existing RTK Alterations Associated with Resistance

| Gene | Alteration Type | Consequence |

|---|---|---|

| EGFR | Amplification / Mutation | Sustained MAPK and PI3K signaling frontiersin.orgnih.gov |

| MET | Amplification | Bypass of KRAS G12C inhibition nih.govascopost.com |

| HER2 (ERBB2) | Amplification / Mutation | Reactivation of downstream pathways frontiersin.orgnih.gov |

| FGFR | Amplification / Fusion | Activation of parallel signaling frontiersin.orgnews-medical.net |

The PI3K/AKT/mTOR pathway is a critical signaling cascade that runs parallel to the MAPK pathway and regulates cell growth, survival, and proliferation. nih.govmdpi.com Pre-existing activating mutations in components of this pathway, such as in the PIK3CA gene, or loss-of-function alterations in the tumor suppressor PTEN, can confer intrinsic resistance to KRAS G12C inhibitor 33. nih.govnih.gov Such alterations lead to the constitutive activation of the PI3K pathway, making the cancer cells less reliant on the signals originating from KRAS G12C. nih.govsemanticscholar.org Studies have shown that concurrent mutations in KRAS G12C and the PI3K pathway can compromise the treatment effect of KRAS G12C inhibitors. nih.govtmu.edu.tw The combination of a KRAS G12C inhibitor with a PI3K inhibitor has been shown to overcome this resistance in preclinical models, highlighting the importance of this bypass track. nih.govresearchgate.net

Table 2: PI3K Pathway Co-alterations and Resistance

| Gene | Alteration Type | Effect on KRAS G12C Inhibition |

|---|---|---|

| PIK3CA | Activating Mutation | Reduced sensitivity; pathway remains active nih.govsemanticscholar.org |

| PTEN | Loss-of-function / Deletion | Complete resistance in some models nih.govsemanticscholar.org |

| AKT1/2 | Activating Mutation | Sustained pro-survival signaling nih.gov |

Co-mutations in key tumor suppressor genes are also significant determinants of primary resistance to KRAS G12C inhibitors. nih.gov In NSCLC, co-occurring mutations in STK11 (also known as LKB1) are associated with a poor response to therapy. researchgate.netnih.gov STK11 inactivation is linked to changes in the tumor microenvironment and cellular plasticity, which may reduce dependency on KRAS signaling. nih.gov Similarly, while the role of TP53 co-mutations is complex, some evidence suggests it can influence the tumor's biological state and response to targeted therapies. nih.gov An analysis of clinical data identified co-alterations in KEAP1, SMARCA4, and CDKN2A as major independent predictors of inferior outcomes with KRAS G12C inhibitor monotherapy. researchgate.net

Some cancer cells exhibit intrinsic resistance because they have a pre-existing reliance on signaling pathways that can operate independently of KRAS G12C. nih.gov This can occur even without specific genomic alterations in the pathway components themselves. Instead, the signaling network of the cell is wired in such a way that it constitutively activates downstream effectors like the MAPK or PI3K/AKT pathways. researchgate.net This lack of dependency on a single oncogenic driver means that inhibiting KRAS G12C alone is insufficient to halt cancer cell proliferation. nih.gov For example, some lung cancer cell subtypes with mesenchymal characteristics show intrinsic resistance mediated by pathways such as FGFR1 or AXL signaling. news-medical.net

Rational Combination Strategies for Kras G12c Inhibitor 33 in Preclinical Settings

Combination with Upstream Signaling Pathway Inhibitors

Inhibition of the KRAS G12C protein can trigger feedback loops that reactivate upstream signaling, thereby mitigating the inhibitor's effect. pnas.org Strategies to counteract this involve co-targeting key upstream regulators like EGFR, SHP2, and SOS1.

Epidermal Growth Factor Receptor (EGFR) Inhibitors/Antibodies

A critical mechanism of resistance to KRAS G12C inhibition, particularly in colorectal cancer (CRC) models, is the feedback activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govfrontiersin.orgnih.gov Preclinical studies have demonstrated that KRAS G12C inhibition leads to an increase in phospho-ERK rebound, which can be abrogated by co-administering an EGFR inhibitor. nih.govscientificarchives.com This combination has shown high efficacy in CRC cell lines, patient-derived organoids, and xenograft models. nih.govnih.gov The combination of KRAS G12C and EGFR inhibitors has been shown to effectively inhibit both wild-type and mutant RAS, providing a strong rationale for this dual-pronged approach. researchgate.net

Preclinical Efficacy of KRAS G12C and EGFR Inhibitor Combination

| Cell Line Type | Inhibitors Used | Observed Effect |

|---|---|---|

| KRAS G12C-mutated CRC | KRAS G12C inhibitor + Cetuximab | Greater antitumor effects than either agent alone. researchgate.net |

| KRAS G12C-mutated CRC | KRAS G12C inhibitor + Panitumumab | Enhanced inhibition of tumor growth in xenograft models. frontiersin.org |

SHP2 (Src Homology Region 2 Domain-Containing Phosphatase-2) Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), ultimately leading to RAS activation. frontiersin.orgtandfonline.com Inhibition of KRAS G12C can lead to feedback reactivation of upstream RTKs, a process mediated by SHP2. biorxiv.org Combining a KRAS G12C inhibitor with a SHP2 inhibitor can prevent this adaptive resistance. biorxiv.orgnih.gov This combination enhances the suppression of the RAS-MAPK pathway and has demonstrated enhanced anti-tumor efficacy in various preclinical models, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). frontiersin.orgresearchgate.netnih.gov Co-inhibition increases the pool of inactive, GDP-bound KRAS G12C, making it more susceptible to the covalent inhibitor. nih.govaacrjournals.org

Preclinical Findings for KRAS G12C and SHP2 Inhibitor Combinations

| KRAS G12C Inhibitor | SHP2 Inhibitor | Model System | Key Finding |

|---|---|---|---|

| ARS-1620 | SHP099 | In vitro and in vivo models | Sustained RAS pathway inhibition and enhanced efficacy. researchgate.net |

| Adagrasib | RMC-4550 | Esophageal and lung cancer models | Significant antitumor efficacy. researchgate.net |

| JDQ443 | TNO155 | NSCLC xenograft models | Extended duration of tumor regression compared to single agents. aacrjournals.orgaacrjournals.org |

SOS1 (Son of Sevenless Homolog 1) Inhibitors

SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. nih.gov Targeting SOS1 presents another strategy to block the reactivation of RAS signaling. targetedonc.com Preclinical studies have shown that combining a KRAS G12C inhibitor with a SOS1 inhibitor, such as BI-3406, leads to a more profound and sustained suppression of RAS-MAPK signaling than either agent alone. nih.govbiorxiv.org This combination has demonstrated the ability to delay the onset of acquired resistance in both lung and colorectal cancer models and can re-establish anti-proliferative activity in cells that have already become resistant to a KRAS G12C inhibitor. nih.govaacrjournals.orgbioworld.com The efficacy of this combination is reported to be comparable to that of combining KRAS G12C inhibitors with SHP2 or EGFR inhibitors. nih.govbiorxiv.org

Other Receptor Tyrosine Kinase Inhibitors (e.g., MET, HER2, FGFR)

Beyond EGFR, feedback activation of other RTKs, such as MET, HER2 (ERBB2), and FGFR, can also mediate resistance to KRAS G12C inhibition. pnas.orgaacrjournals.org The specific RTK involved can vary between different tumor models, suggesting that the optimal combination strategy may be context-dependent. aacrjournals.org For instance, in preclinical NSCLC models, combinations with inhibitors of FGFR have shown efficacy. aacrjournals.org Preclinical studies combining the KRAS G12C inhibitor sotorasib (B605408) with afatinib, a pan-ErbB (including HER2) tyrosine kinase inhibitor, have demonstrated feasibility and activity in NSCLC models, supporting the rationale for targeting this family of receptors to overcome resistance. aacr.org

Combination with Downstream Signaling Pathway Inhibitors

Targeting effectors downstream of KRAS, particularly within the MAPK pathway, is a primary strategy to vertically co-inhibit the oncogenic signaling cascade.

MEK/ERK Pathway Inhibitors

The RAF-MEK-ERK pathway is a critical downstream effector of KRAS. tandfonline.comaacrjournals.org While KRAS G12C inhibitors effectively suppress this pathway, resistance can emerge through its reactivation. frontiersin.org Combining KRAS G12C inhibitors with MEK inhibitors like trametinib (B1684009) has been explored to achieve a more profound and durable pathway inhibition. nih.gov Preclinical evidence supports the synergistic effect of this combination in KRAS G12C-mutant solid tumors. nih.govtargetedonc.com This approach aims to prevent the rebound of MAPK signaling that can limit the efficacy of KRAS G12C monotherapy. pnas.org However, the therapeutic window for such combinations can be narrow due to on-target toxicities associated with broader MAPK pathway inhibition. pnas.org

Table of Compounds Mentioned

| Compound Name | Class |

|---|---|

| Adagrasib (MRTX849) | KRAS G12C Inhibitor |

| Afatinib | Pan-ErbB Tyrosine Kinase Inhibitor |

| ARS-1620 | KRAS G12C Inhibitor |

| BI-3406 | SOS1 Inhibitor |

| Cetuximab | EGFR Monoclonal Antibody |

| JDQ443 | KRAS G12C Inhibitor |

| Panitumumab | EGFR Monoclonal Antibody |

| RMC-4550 | SHP2 Inhibitor |

| SHP099 | SHP2 Inhibitor |

| Sotorasib (AMG-510) | KRAS G12C Inhibitor |

| TNO155 | SHP2 Inhibitor |

PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade downstream of RAS that regulates cell growth, proliferation, and survival. In many KRAS-mutant tumors, this pathway is co-activated and can provide a bypass route for survival signals when the primary RAS-RAF-MEK-ERK pathway is inhibited. Preclinical studies have shown that in some non-small cell lung cancer (NSCLC) models, the PI3K pathway is not solely controlled by the mutant KRAS protein. nih.gov Consequently, inhibition of KRAS G12C alone may not be sufficient to suppress PI3K/AKT signaling. nih.gov

This has led to the investigation of combining KRAS G12C inhibitors with inhibitors of the PI3K/AKT/mTOR pathway. Research has demonstrated a broad-sensitizing effect of this combination in preclinical models. nih.govaacrjournals.org In KRAS G12C NSCLC models that were resistant to single-agent KRAS G12C inhibition, the addition of a PI3K inhibitor was effective both in vitro and in vivo. nih.govaacrjournals.org Hyperactivation of the PI3K pathway has been identified as a key mechanism of resistance, and preclinical data confirm that combining KRAS G12C inhibitors with PI3K inhibitors can reverse this resistance. verastem.com For instance, studies combining the dual RAF/MEK clamp avutometinib with the mTOR inhibitor everolimus (B549166) showed synergistic anti-proliferative activity across various KRAS-mutant NSCLC cell lines, including G12C variants. nih.gov

| Combination Agent Class | Rationale | Preclinical Findings | Key Models |

| PI3K/AKT/mTOR Inhibitors | Overcome resistance from co-activated or compensatory signaling. | Synergistic anti-proliferative activity; effective in models resistant to KRAS G12C inhibitor monotherapy. | KRAS G12C NSCLC cell lines, patient-derived xenografts. |

CDK4/6 (Cyclin-Dependent Kinase 4/6) Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, promoting progression from the G1 to the S phase. The activity of CDK4/6 is often dysregulated in cancer, leading to uncontrolled cell proliferation. There is a strong preclinical rationale for combining KRAS G12C inhibitors with CDK4/6 inhibitors, as both pathways converge on cell cycle control.

Preclinical evidence suggests a lethal interaction between KRAS oncogenes and CDK4 inhibition in lung cancer cells. aacrjournals.org Studies in KRAS-mutant colorectal cancer (CRC) and NSCLC models have demonstrated the potential of this combination. For example, combining the CDK4/6 inhibitor palbociclib (B1678290) with a MEK inhibitor resulted in tumor regression in patient-derived xenograft models of KRAS-mutant CRC. aacrjournals.org Similarly, in pancreatic ductal adenocarcinoma (PDAC) models, concurrent treatment with a CDK4/6 inhibitor and an ERK inhibitor synergistically suppressed tumor growth. cancer.gov Further research has shown strong synergy between the dual RAF/MEK inhibitor VS-6766 and CDK4/6 inhibitors in KRAS-mutant cancer cell lines. researchgate.net These findings suggest that dual blockade of MAPK signaling and the cell cycle can be an effective strategy. nih.gov

| Combination Agent Class | Rationale | Preclinical Findings | Key Models |

| CDK4/6 Inhibitors | Target convergent pathways controlling cell cycle progression. | Synergistic growth suppression; tumor regression in combination with MAPK pathway inhibitors. | KRAS-mutant CRC, NSCLC, and PDAC cell lines and xenografts. |

RAF Kinase Inhibitors

Targeting multiple nodes within the same signaling cascade, known as vertical inhibition, is a key strategy to overcome adaptive resistance. researchgate.net When KRAS G12C is inhibited, cancer cells can reactivate the MAPK pathway through various feedback mechanisms. nih.govascopubs.org Therefore, combining a KRAS G12C inhibitor with an inhibitor of a downstream effector like RAF or MEK is a rational approach to achieve a more profound and durable pathway suppression.

Preclinical studies have explored the efficacy of combining KRAS G12C inhibitors with agents that block the RAF/MEK node. The dual RAF/MEK inhibitor VS-6766, which provides vertical inhibition within a single molecule, has demonstrated strong synergy when combined with a KRAS G12C inhibitor in a panel of KRAS G12C mutant cancer cell lines. researchgate.net This suggests that blocking the MAPK pathway at both the level of KRAS and the RAF/MEK complex can prevent the signaling reactivation that often limits the efficacy of single-agent therapy. nih.govascopubs.org This strategy of vertical blockade is considered essential to realizing the full therapeutic potential of KRAS G12C inhibitors. nih.gov

| Combination Agent Class | Rationale | Preclinical Findings | Key Models |

| RAF Kinase Inhibitors | Achieve vertical inhibition of the MAPK pathway to prevent signaling reactivation. | Strong synergistic anti-tumor effects observed with dual RAF/MEK inhibitors. | KRAS G12C mutant NSCLC and pancreatic cancer cell lines. |

Combination with Other Targeted Agents

Autophagy Pathway Inhibitors (e.g., ULK1/2)

Autophagy is a cellular recycling process that can be engaged by cancer cells as a survival mechanism in response to stress, such as that induced by targeted therapy. Preclinical research has revealed that inhibition of the KRAS G12C signaling pathway leads to an increase in autophagy in lung cancer cells. nih.govnih.govrevmed.com This autophagic response is considered a pharmacologically actionable cytoprotective mechanism that can be targeted to enhance the efficacy of KRAS G12C inhibitors. nih.govascopubs.org

Studies have shown that combining the KRAS G12C inhibitor sotorasib with DCC-3116, a selective inhibitor of the autophagy-initiating kinases ULK1/2, results in cooperative and synergistic suppression of cell proliferation in vitro. nih.govnih.govascopubs.org This combination also demonstrated superior tumor control in vivo in preclinical models of KRAS G12C-driven lung cancer. nih.govnih.govascopubs.org These findings support the rationale of co-targeting KRAS G12C and ULK1/2-mediated autophagy to overcome this stress response pathway. scientificarchives.com

| Combination Agent Class | Rationale | Preclinical Findings | Key Models |

| Autophagy Inhibitors (ULK1/2) | Block a key cytoprotective stress response induced by KRAS G12C inhibition. | Synergistic suppression of cell proliferation; superior tumor control in vivo. | Human KRAS G12C-driven lung cancer cell lines and genetically engineered mouse models. |

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. A significant mechanism of resistance to KRAS G12C inhibitors involves the adaptive activation of FAK signaling. Preclinical studies have demonstrated that KRAS G12C inhibition leads to a sustained activation of FAK, which in turn drives resistance.

This has provided a strong rationale for combining KRAS G12C inhibitors with FAK inhibitors. In multiple cancer cell lines, as well as in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of KRAS G12C mutant cancers, the combination of a KRAS G12C inhibitor (such as AMG510 or MRTX849) with a FAK inhibitor (IN10018) produced synergistic anticancer effects. This combination not only enhances anti-tumor activity but can also reduce the extent of drug resistance, suggesting a promising strategy to achieve more durable treatment outcomes.

| Combination Agent Class | Rationale | Preclinical Findings | Key Models |

| FAK Inhibitors | Overcome adaptive resistance driven by FAK pathway activation. | Synergistic anti-cancer effects; reduction in drug resistance. | KRAS G12C mutant cancer cell lines, CDX, and PDX models (colorectal and lung). |

YAP/TAZ-TEAD Pathway Inhibitors

The Hippo pathway effectors YAP and TAZ are transcriptional co-activators that, when activated, bind to TEAD family transcription factors to drive the expression of genes involved in cell proliferation and survival. The activation of YAP/TAZ-TEAD signaling has emerged as a crucial driver of both primary and acquired resistance to KRAS G12C inhibitors. Transcriptomic analyses have shown that the Hippo-YAP/TAZ pathway is activated in cancer cells with intrinsic or acquired resistance to these inhibitors.

Mechanistically, YAP/TAZ activation can bypass dependency on KRAS by stimulating ERK-independent transcription of cell cycle genes and by activating PI3K-AKT-mTOR signaling to prevent apoptosis. Consequently, combining KRAS G12C inhibitors with inhibitors of the TEAD transcription factors has been investigated. Preclinical studies in KRAS G12C mutant NSCLC models show that while TEAD inhibitors have minimal activity as single agents, they significantly enhance the anti-tumor efficacy of KRAS G12C inhibitors both in vitro and in vivo. This combination leads to a potent dual cell cycle arrest, providing a strong basis for its clinical investigation.

| Combination Agent Class | Rationale | Preclinical Findings | Key Models |

| YAP/TAZ-TEAD Inhibitors | Target a key pathway driving both primary and acquired resistance. | Synergistically enhanced anti-tumor activity; prolonged tumor suppression in vivo; induction of dual cell cycle arrest. | KRAS G12C-mutant NSCLC cell lines and xenografts. |

Farnesyltransferase Inhibitors (FTIs)

Preclinical data have suggested that combining KRAS G12C inhibitors with farnesyltransferase inhibitors (FTIs) is a promising strategy to prevent or delay the onset of adaptive resistance. nih.gov The rationale for this combination lies in the role of farnesylation in membrane localization and activation of various signaling proteins, including RAS isoforms. While KRAS G12C inhibitors block the mutant protein, tumor cells can develop resistance through the reactivation of wild-type RAS or other signaling pathways, such as the mTOR pathway. biorxiv.org

In preclinical models of KRAS G12C-mutant non-small cell lung cancer (NSCLC), the addition of the FTI tipifarnib (B1682913) to KRAS G12C inhibitors like adagrasib and sotorasib led to significant tumor regression. This combination was shown to suppress the reactivation of mTOR signaling, a key adaptive resistance mechanism observed with KRAS G12C inhibitor monotherapy. Another next-generation FTI, KO-2806, has also shown the ability to block the rebound of mTOR signaling when combined with either mutant-selective or pan-RAS inhibitors in preclinical models of colorectal cancer. biorxiv.org These findings support the continued preclinical investigation of FTIs in combination with KRAS G12C inhibitors to enhance the durability of therapeutic responses.

| FTI Agent | KRAS G12C Inhibitor | Preclinical Model | Key Findings | Reference |

|---|---|---|---|---|

| Tipifarnib | Adagrasib, Sotorasib | NSCLC Cell Line and Xenograft Models | Significant tumor regression; Suppression of mTOR signaling reactivation. | |

| KO-2806 | Adagrasib | KRAS G12C NSCLC Models | Deepens anti-tumor responses through mTOR signaling inhibition. | kuraoncology.com |

Preclinical Immunomodulatory Combinations

KRAS G12C mutations are associated with an inflammatory tumor microenvironment, providing a strong rationale for combination with immunotherapies. nih.govelsevierpure.com Preclinical studies have demonstrated that KRAS G12C inhibitors can modulate the tumor immune landscape, making tumors more susceptible to immune checkpoint blockade. nih.govnih.gov

A substantial body of preclinical evidence supports the synergistic anti-tumor effects of combining KRAS G12C inhibitors with anti-PD-1/PD-L1 therapy. nih.gov In syngeneic mouse models, which have a fully competent immune system, this combination has led to durable and complete tumor responses that are not observed with either agent alone. nih.govelsevierpure.com

For instance, in a KRAS G12C-mutant CT26 syngeneic mouse model, treatment with the KRAS G12C inhibitor MRTX849 as a single agent resulted in initial tumor regression, but tumors eventually regrew. nih.govelsevierpure.com Similarly, anti-PD-1 monotherapy had minimal effect. nih.gov However, the combination of MRTX849 and an anti-PD-1 antibody resulted in rapid and durable complete tumor responses in a majority of the mice. nih.govelsevierpure.comresearchgate.net Critically, mice that achieved a complete response were resistant to tumor rechallenge, indicating the development of long-term adaptive anti-tumor immunity. nih.govelsevierpure.com Similar synergistic outcomes were observed with the KRAS G12C inhibitor AMG 510 in combination with immune checkpoint inhibitors, where the combination produced durable curative outcomes in immune-competent mice. nih.gov

KRAS G12C inhibitors have been shown to favorably recondition the tumor immune microenvironment (TME). nih.govelsevierpure.com Mechanistically, these inhibitors can reverse the immunosuppressive signaling driven by the KRAS G12C oncoprotein. nih.gov

Preclinical studies have demonstrated that treatment with KRAS G12C inhibitors leads to several key changes in the TME:

Increased Antigen Presentation: KRAS G12C inhibitors increase the expression of MHC class I on tumor cells, enhancing their visibility to the immune system. nih.govresearchgate.net

Reduction of Immunosuppressive Factors: They decrease the levels of immunosuppressive cytokines and chemokines such as VEGFA, CXCL1, and CXCL8. researchgate.net

Favorable Immune Cell Infiltration: Treatment leads to a decrease in immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs), within the tumor. nih.govelsevierpure.comresearchgate.net Concurrently, there is an increase in the infiltration and activation of anti-tumor immune cells, including CD4+ and CD8+ T cells, M1-polarized macrophages, and dendritic cells. nih.govelsevierpure.comresearchgate.net

These changes collectively shift the TME from an immunosuppressive ("cold") state to an inflamed ("hot") state, thereby sensitizing the tumors to the effects of immune checkpoint inhibitors. nih.govcancer.gov

| TME Component | Effect of KRAS G12C Inhibition | Reference |

|---|---|---|

| MHC Class I Expression | Increased | nih.govresearchgate.net |

| Immunosuppressive Cytokines (e.g., VEGFA, CXCL8) | Decreased | researchgate.net |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased | nih.govelsevierpure.comresearchgate.net |

| CD4+ and CD8+ T Cells | Increased Infiltration | nih.govelsevierpure.comresearchgate.net |

| M1-Polarized Macrophages | Increased | nih.govelsevierpure.comresearchgate.net |

| Dendritic Cells | Increased | nih.govresearchgate.net |

Combination with Conventional Chemotherapies in Preclinical Models

Combining KRAS G12C inhibitors with standard-of-care chemotherapeutic agents is another strategy being explored to improve treatment outcomes. Preclinical studies have shown that these combinations can have synergistic effects. For example, the combination of the KRAS G12C inhibitor sotorasib with carboplatin, a platinum-based chemotherapy agent, resulted in significantly increased tumor cell killing in preclinical models compared to either agent alone. nih.govnih.gov These findings provide a strong rationale for clinical trials investigating the addition of KRAS G12C inhibitors to existing chemotherapy regimens for patients with KRAS G12C-mutated cancers. nih.gov

Information regarding "KRAS G12C inhibitor 33" is not publicly available in scientific literature.

Extensive searches have identified "KRAS G12C inhibitor 33" as a compound referenced in patent WO2021244603A1, where it is denoted as "compound 1". However, the detailed scientific data required to construct an article based on the provided outline is not available in the public domain.

Key information that is currently not accessible in published literature includes:

Co-crystal structures and detailed protein-ligand interaction analysis for KRAS G12C inhibitor 33.

Computational modeling and molecular dynamics simulation studies specifically performed on this inhibitor.

A detailed account of the structure-based drug design principles that were specifically applied to the development of KRAS G12C inhibitor 33.

Comparative analysis of the binding modes and kinetics of KRAS G12C inhibitor 33 with other inhibitors like sotorasib and adagrasib.

Specific details on the design of novel scaffolds and warheads in the context of this particular inhibitor.

Without access to the full patent text or subsequent peer-reviewed publications, a comprehensive and scientifically accurate article that strictly adheres to the requested detailed outline for "KRAS G12C inhibitor 33" cannot be generated. The available information is limited to its existence and patent source, which is insufficient to fulfill the specific requirements of the prompt.

Advanced Research Methodologies for Studying Kras G12c Inhibitor 33

Compound Identification and Optimization Techniques

The discovery of KRAS G12C inhibitor 33 and similar molecules has relied on a combination of advanced screening and design strategies to identify and refine compounds that can effectively target the mutant protein.

High-Throughput Screening (HTS) has served as a foundational strategy in the discovery of KRAS G12C inhibitors. nih.govnih.gov This approach involves the rapid, automated testing of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity. In the context of KRAS G12C, HTS has been crucial for screening libraries of cysteine-reactive small molecules. nih.govnih.gov These screens are designed to identify compounds that can form a covalent bond with the mutant cysteine residue at position 12, thereby locking the KRAS protein in an inactive state. nih.gov For instance, early efforts in the field utilized HTS to screen libraries of tens of thousands of acrylamide-containing compounds to identify initial starting points for covalent inhibitors. nih.gov While effective in identifying initial hits, traditional HTS approaches have historically been limited by the size and chemical diversity of the libraries that can be practically screened. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) is another key strategy that has contributed to the development of KRAS G12C inhibitors. nih.govnih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. nih.govnih.gov These fragments serve as efficient starting points for medicinal chemistry efforts to grow or link them into more potent, drug-like molecules. nih.gov A key advantage of FBDD is that it allows for a more thorough exploration of the chemical space around a binding site. youtube.com The development of the approved KRAS G12C inhibitor sotorasib (B605408) highlights the utility of FBDD against targets that were long considered "undruggable." nih.gov NMR-based screening of fragment libraries has been used to identify weak binders that were subsequently engineered to covalently engage the Cys12 residue. nih.gov

Biochemical and Biophysical Assays

A suite of sophisticated biochemical and biophysical assays is essential for characterizing the interaction between KRAS G12C inhibitor 33 and its target protein. These assays provide critical data on target engagement, selectivity, and binding kinetics.

Mass spectrometry (MS) is a powerful analytical technique used to quantify the engagement of covalent inhibitors with the KRAS G12C protein. nih.govresearchgate.net For covalent inhibitors, target engagement can be determined by measuring the levels of the free, unmodified target protein before and after treatment. nih.gov Targeted MS assays offer precise protein quantification in complex biological samples. nih.gov One high-throughput approach utilizes MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry to screen covalent fragment libraries and analyze structure-activity relationships (SAR). nih.govspringernature.com This platform can significantly shorten sample acquisition time, allowing for the screening of hundreds to thousands of samples in a matter of hours. nih.govspringernature.com Furthermore, advanced techniques like ultra-performance liquid chromatography-multiple reaction monitoring (UPLC-MRM) mass spectrometry have been developed to create targeted proteomics workflows that can assess cellular on-target engagement in a higher throughput manner. biorxiv.org These MS-based methods can confirm the formation of the drug-protein adduct and provide quantitative data on target occupancy both in vitro and in cellular models. biorxiv.org

| Mass Spectrometry Technique | Application in KRAS G12C Inhibitor Research | Key Advantages |

|---|---|---|

| MALDI-TOF MS | High-throughput screening of covalent fragment libraries and SAR progression. nih.govspringernature.com | Rapid sample acquisition (up to 384 samples in 30 min). nih.govspringernature.com |

| Targeted MS (e.g., FAIMS-PRM) | Quantification of wild-type and mutant KRAS protein levels in tissues to determine target engagement. nih.gov | Precise protein quantification in complex biological samples like FFPE tissues. nih.gov |

| UPLC-MRM MS | Targeted proteomics workflow for evaluating cellular on-target engagement of covalent inhibitors. biorxiv.org | Increased throughput (5-10 fold) compared to traditional proteomics. biorxiv.org |

| Kinetic Parameter | Description | Importance in Inhibitor Characterization |

|---|---|---|

| Association Rate (k_on) | The rate at which the inhibitor binds to the KRAS G12C protein. | Contributes to the speed of target engagement. |

| Dissociation Rate (k_off) | The rate at which the inhibitor-protein complex dissociates. | A slower off-rate can lead to prolonged target inhibition. |

| Equilibrium Dissociation Constant (K_D) | A measure of the binding affinity between the inhibitor and the protein (K_D = k_off / k_on). nih.gov | A lower K_D value indicates a higher binding affinity. |

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the direct binding of a drug to its target protein within the native cellular environment. nih.govrsc.orgnih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of proteins; when a molecule like KRAS G12C inhibitor 33 binds to its target KRAS G12C protein, it increases the protein's resistance to heat-induced denaturation. nih.govcetsa.org

In a typical CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The soluble fraction of the target protein is then quantified, often by Western blot. nih.gov A successful target engagement is indicated by a higher amount of soluble KRAS G12C protein remaining at elevated temperatures in the inhibitor-treated cells compared to untreated cells. This method provides direct evidence of target engagement in a physiologically relevant setting without needing to modify the compound or the protein. nih.gov For example, studies with the covalent KRAS G12C inhibitor ARS-1620 have demonstrated its ability to significantly stabilize the mutant KRAS protein in Western blot CETSA experiments. nih.gov This label-free approach is crucial for validating that the inhibitor reaches and interacts with its intended target inside the cell. rsc.orgnih.gov

Molecular and Cellular Biology Techniques

To accurately study the effects and potential resistance mechanisms of KRAS G12C inhibitors, robust preclinical models are indispensable. The CRISPR/Cas9 gene-editing technology has been instrumental in generating novel and specific cell line models. frontiersin.orgresearchgate.netbiorxiv.org Researchers have utilized CRISPR/Cas9-mediated homology-directed repair to precisely edit the endogenous KRAS gene in murine lung cancer cell lines, for instance, by changing a G12V mutation to the targetable G12C mutation. frontiersin.orgbiorxiv.org

This technique allows for the creation of isogenic cell lines where the only significant genetic difference is the specific KRAS mutation, providing a clean system to study inhibitor sensitivity. biorxiv.org In other instances, CRISPR/Cas9 has been used to knock out co-occurring mutations, such as NRAS, in KRAS G12C-positive cells. researchgate.netnih.gov This creates a stronger dependency on the oncogenic KRAS G12C pathway, making the cells more sensitive to specific inhibitors and enabling a clearer assessment of the inhibitor's direct effects. nih.gov These genetically engineered models are invaluable for improving the preclinical evaluation of KRAS G12C inhibitors. frontiersin.orgresearchgate.net

Quantitative Western blotting is a fundamental technique for dissecting the molecular mechanism of action of KRAS G12C inhibitors. By measuring the levels of key proteins and their phosphorylation status, researchers can determine how an inhibitor affects downstream signaling pathways. Following treatment with a KRAS G12C inhibitor, cell lysates are analyzed for changes in the MAPK pathway (RAF-MEK-ERK) and the PI3K-AKT-mTOR pathway, both of which are critical downstream effectors of KRAS. nih.govnih.govaacrjournals.org

A potent inhibitor is expected to decrease the phosphorylation of proteins like ERK and S6, indicating successful blockade of the KRAS-driven signaling cascade. nih.govpnas.org For example, the inhibitor MRTX849 has been shown to inhibit KRAS-dependent signaling in a dose-dependent manner in MIA PaCa-2 cells. nih.govaacrjournals.org Immunofluorescence complements this by allowing visualization of these proteins within the cellular context, providing information on their expression levels and subcellular localization following inhibitor treatment.

Table 1: Application of Western Blotting in Pathway Analysis

| Pathway Analyzed | Key Proteins Monitored | Expected Effect of Inhibitor | Reference |

|---|---|---|---|

| MAPK Signaling | p-MEK, p-ERK, p-RSK | Decrease in phosphorylation | aacrjournals.org |

| PI3K/AKT Signaling | p-AKT, p-S6 | Decrease in phosphorylation | nih.govpnas.org |

Flow cytometry is a critical tool for assessing the cellular consequences of KRAS G12C inhibition, specifically its effects on cell proliferation and survival. This technique can precisely quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have shown that treatment with KRAS G12C inhibitors can lead to cell cycle arrest, often in the G1 phase, thereby halting proliferation. nih.govmdpi.com

Furthermore, flow cytometry is used to measure apoptosis, or programmed cell death, a desired outcome for an anti-cancer agent. By using specific fluorescent markers that detect key apoptotic events, such as caspase activation or changes in the cell membrane, researchers can quantify the percentage of cells undergoing apoptosis after inhibitor treatment. nih.govresearchgate.net This analysis provides crucial data on whether the inhibitor is cytostatic (stops growth) or cytotoxic (kills cells).

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by an organism, and how it affects the body over time. These studies are typically conducted in animal models, such as mice bearing human tumor xenografts. nih.gov

PK analysis involves measuring the concentration of the KRAS G12C inhibitor in blood, plasma, and tumor tissue at various time points after administration. nih.govasco.org This helps determine key parameters like maximum concentration and drug exposure. PD analysis links these drug concentrations to a biological effect. For KRAS G12C inhibitors, this often involves measuring the extent and duration of KRAS G12C protein modification in the tumor. nih.gov For example, in preclinical models for the inhibitor JDQ443, blood exposure was shown to increase with rising doses, with the maximum concentration reached 1 to 2 hours after dosing. nih.gov The goal is to establish a clear relationship between the dose, the drug's concentration in the tumor, and the downstream biological response (e.g., inhibition of p-ERK), which informs the selection of a potential therapeutic window for clinical trials.

Table 2: Example of Preclinical PK/PD Findings for KRAS G12C Inhibitors

| Inhibitor | Animal Model | Key PK Finding | Key PD Finding | Reference |

|---|---|---|---|---|

| JDQ443 | MIA PaCa-2 & NCI-H2122 CDX mice | Blood exposure increased with dose up to 30 mg/kg. | Potent antitumor activity in vivo. | nih.gov |

| MRTX849 | H358 xenograft mice | Plasma concentration measured post-dose. | Significant KRAS G12C modification vs. vehicle. | nih.gov |

Omics Technologies in Resistance Mechanism Elucidation

Despite initial efficacy, targeted therapies often face the challenge of acquired resistance. "Omics" technologies—including genomics, transcriptomics, and proteomics—are vital for uncovering the molecular mechanisms that allow cancer cells to evade KRAS G12C inhibition. nih.govajmc.com

By performing deep-RNA and whole-exome sequencing on tumor samples taken before treatment and after the development of resistance, researchers can identify genetic and transcriptional changes responsible for the resistant phenotype. nih.gov These changes can include secondary mutations in the KRAS gene itself, amplifications of the KRAS allele, or the activation of alternative "bypass" signaling pathways that no longer depend on KRAS. nih.govmdpi.com For instance, analysis of patients resistant to adagrasib revealed acquired mutations in NRAS, BRAF, and MET amplification. nih.gov

Proteomic profiling of sensitive versus resistant cells can identify upregulated pathways, such as the YAP/TEAD1 pathway, that contribute to resistance. bohrium.com This comprehensive, multi-omics approach provides a detailed map of the resistance landscape, which is crucial for developing rational combination therapies to overcome or prevent resistance to KRAS G12C inhibitor 33. nih.govmdpi.com

Future Research Directions and Unanswered Questions in Preclinical Kras G12c Inhibition

Development of Next-Generation Inhibitors

The limitations of first-generation KRAS G12C inhibitors, which primarily target the inactive, GDP-bound state of the protein, have spurred the development of novel agents designed to broaden the attack on KRAS-driven cancers. nih.gov Research is expanding to include inhibitors that target the active state of the oncoprotein, inhibitors with broader activity against multiple RAS mutations, and those that engage novel binding sites.

Targeting the Active (GTP-bound) State of KRAS G12C

First-generation KRAS G12C inhibitors rely on the protein cycling to its inactive (GDP-bound) state to exert their effect. nih.gov A significant future direction is the development of inhibitors that can target the active, GTP-bound form of KRAS G12C. This approach is hypothesized to overcome resistance mechanisms that enrich the population of active KRAS G12C, potentially leading to deeper and more durable clinical responses. digitellinc.com

Preclinical research has led to the discovery of a new class of covalent inhibitors that bind to the Switch II pocket with a preference for the GTP-bound state. digitellinc.com Guided by X-ray co-crystal structures, these compounds establish unique non-covalent and covalent interactions with both the protein and the γ-phosphate of GTP. digitellinc.com By targeting the more populated active state of the protein, these next-generation inhibitors may also offer improved combinability with drugs that target downstream pathway effectors. digitellinc.com An example of an inhibitor designed to target the GTP-bound state is RM-032, which could bypass resistance mechanisms involving the overexpression of active KRAS G12C. tandfonline.com

Developing Pan-KRAS or Pan-RAS Inhibitors

While the G12C mutation is prevalent in non-small cell lung cancer, other KRAS mutations (like G12D/V) are more common in cancers such as pancreatic and colorectal cancer. bioworld.com This has driven a major research effort to develop "pan-KRAS" or "pan-RAS" inhibitors that are not limited to a single mutation.

Several pan-KRAS inhibitors are in preclinical development. For instance, BI-2493 has demonstrated the ability to target multiple KRAS mutations, effectively suppressing tumor growth in pancreatic cancer models and remodeling the tumor microenvironment to be more responsive to immunotherapy. mdanderson.org Other preclinical pan-KRAS inhibitors like BI-2865 and LY-4066434 have also been reported. bioworld.com Additionally, pan-RAS inhibitors, which can block GTP activation across different RAS isozymes (N-, H-, and K-RAS), are being investigated. The compound ADT-007, for example, is a novel, highly potent, and selective pan-RAS inhibitor capable of suppressing both MAPK and AKT signaling. confex.com Another multi-selective noncovalent inhibitor, RMC-6236, targets the active (ON) state of various KRAS mutants (G12X, G13X, Q61X) and has shown promise in preclinical models. confex.comyoutube.com These agents hold the potential to treat a wider range of RAS-driven cancers and may overcome resistance to mutant-selective inhibitors. delveinsight.com

Novel Allosteric Sites and Mechanisms Beyond Cysteine 12

Current approved KRAS G12C inhibitors function by covalently binding to the Cysteine 12 residue within the Switch-II pocket (S-IIP). nih.govmdpi.com A key area of future research is the exploration of novel binding sites and alternative inhibitory mechanisms. The discovery of the S-IIP was itself a breakthrough, and continued structural biology efforts may uncover other druggable pockets on the KRAS protein.

Alternative approaches under investigation include the development of nucleotide competitive inhibitors. These molecules, such as guanosine mimetic inhibitors, are designed to directly compete with GDP and GTP for the nucleotide-binding site. researchgate.net Some of these compounds can covalently bind to Cysteine 12 via a reactive warhead that replaces the typical γ-phosphate of GTP, effectively locking the protein in an inhibited state even in the presence of high intracellular GTP concentrations. researchgate.net Another emerging strategy involves 'tri-complex' inhibitors, which are designed to bind to a complex formed between KRAS G12C-GTP and another protein, cyclophilin A (CYPA). nih.gov These novel mechanisms could prove effective against KRAS G12C mutants that have developed resistance to S-IIP inhibitors.

Strategies to Overcome and Prevent Resistance

The adaptive capabilities of cancer cells mean that resistance to KRAS G12C inhibitors is a significant clinical challenge. nih.gov Preclinical research is focused on developing proactive strategies to prevent or overcome this resistance, primarily through rational combination therapies and the identification of predictive biomarkers to guide their use.

Proactive Combination Strategies for Sustained Inhibition

A primary mechanism of resistance to KRAS G12C inhibition is the reactivation of the MAPK pathway through feedback loops, often involving receptor tyrosine kinases (RTKs) like EGFR. mdpi.comnih.gov This has provided a strong rationale for combining KRAS G12C inhibitors with agents that block other nodes in the signaling cascade.

Preclinical studies have demonstrated the synergistic potential of various combination strategies. The co-inhibition of upstream activators or downstream effectors is a key approach. This includes combinations with:

SHP2 inhibitors : SHP2 is a phosphatase that acts upstream of RAS, and its inhibition can prevent the reactivation of wild-type RAS, enhancing the effect of the KRAS G12C inhibitor. aacrjournals.org The combination of JDQ443 with the SHP2 inhibitor TNO155 has shown enhanced antitumor activity in preclinical models. aacrjournals.org

EGFR inhibitors : Particularly in colorectal cancer models, where EGFR signaling is a dominant resistance mechanism, combining KRAS G12C inhibitors with antibodies like cetuximab has shown high efficacy. nih.govaacrjournals.org

MEK or ERK inhibitors : Directly targeting downstream effectors like MEK can provide a vertical blockade of the MAPK pathway. researchgate.net

CDK4/6 inhibitors : Combining KRAS G12C inhibitors with cell cycle inhibitors like abemaciclib has also shown synergistic anti-tumor activity in preclinical screens. aacrjournals.org

SOS1 inhibitors : SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that helps activate KRAS. Inhibiting SOS1 can reduce the amount of active GTP-bound KRAS, potentially re-sensitizing resistant cells to G12C inhibitors. nih.gov

Table 1: Preclinical Combination Strategies for KRAS G12C Inhibition

| Combination Target | Example Agent(s) | Rationale |

|---|---|---|

| SHP2 | TNO155 | Prevents upstream reactivation of RAS signaling |

| EGFR | Cetuximab | Blocks RTK-mediated feedback reactivation |

| MEK | Trametinib (B1684009) | Provides vertical inhibition of the downstream MAPK pathway |

| CDK4/6 | Abemaciclib | Targets cell cycle progression, synergistic with pathway inhibition |

Predictive Preclinical Biomarkers for Combination Efficacy

To apply combination strategies effectively, it is crucial to identify which patients are most likely to benefit. Future preclinical research is aimed at discovering and validating predictive biomarkers that can guide therapeutic decisions.

One key finding is that the context of the tumor lineage matters significantly. For example, colorectal cancer cell lines often exhibit high basal RTK activation and are therefore more prone to EGFR-mediated resistance, suggesting that tumor type itself can be a biomarker for combination with an EGFR inhibitor. mdpi.comnih.gov Furthermore, preclinical studies have shown that sensitivity to KRAS G12C inhibitors varies among different mutant cell lines, indicating that not all tumors have the same dependency on the KRAS G12C oncoprotein for survival. aacrjournals.org Developing a robust preclinical assay to measure this "KRAS signaling dependency" could serve as a valuable biomarker.

Mechanism-based screening approaches, such as CRISPR screens, are powerful tools being used to identify genetic dependencies that arise in the context of KRAS G12C inhibition. nih.gov These screens can uncover synthetic lethal interactions and identify genes whose loss or overexpression predicts sensitivity or resistance to specific drug combinations, thereby serving as predictive preclinical biomarkers for combination efficacy. aacrjournals.orgnih.gov

Refinement of Preclinical Models

The development of effective KRAS G12C inhibitors has been a significant breakthrough, but clinical responses are often not durable, highlighting the need for improved preclinical models to study resistance and develop more robust therapeutic strategies.

Enhancing Translational Relevance of In Vitro and In Vivo Models

A critical challenge in oncology drug development is the gap between preclinical efficacy and clinical outcomes. For KRAS G12C inhibitors, enhancing the translational relevance of laboratory models is a key area of future research.

In Vitro Models: Traditional 2D cell line monolayers have been foundational in initial drug screening. However, they often fail to capture the complexity of a tumor's native environment. Researchers are now focusing on more complex in vitro systems. For instance, studies have shown that the sensitivity of KRAS G12C mutant cell lines to inhibitors can vary significantly, and this heterogeneity is not always predictive of in vivo response. nih.govbioworld.com The response to inhibitors in 2D culture can differ from 3D models and in vivo systems, underscoring the need for models that better mimic tumor architecture. nih.gov

In Vivo Models: Animal models, including cell-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs), are crucial for evaluating systemic drug activity. nih.govnih.gov However, responses to KRAS G12C inhibitors in these models can be varied. For example, distinct in vivo responses to the inhibitor MRTX-849 were observed in different murine KRAS G12C lung cancer cell line models, ranging from tumor growth to modest shrinkage. frontiersin.org This highlights that the host environment and tumor heterogeneity play significant roles. A major limitation of many xenograft models is the use of immunocompromised mice, which fails to account for the interaction between the inhibitor, the tumor, and the host immune system—an interaction now known to be critical for the efficacy of some targeted therapies. nih.govfrontiersin.org Future efforts are focused on developing and utilizing syngeneic and humanized mouse models that allow for the study of KRAS G12C inhibitors in an immune-competent setting. frontiersin.org

| Model Type | Advantages | Limitations | Future Directions |

| 2D Cell Culture | High-throughput screening, cost-effective. | Poor representation of tumor microenvironment and architecture. | Move towards 3D culture systems. |

| Cell-Derived Xenografts (CDX) | Assess in vivo efficacy and pharmacokinetics. | Often grown in immunocompromised mice, lack of tumor heterogeneity. | Use in combination with immune-competent models. |

| Patient-Derived Xenografts (PDX) | Preserve original tumor heterogeneity and architecture. | Costly, lower throughput, typically require immunocompromised hosts. nih.gov | Development of PDX in humanized mice. |

| Genetically Engineered Mouse Models (GEMM) | Tumors arise de novo in an immune-competent environment, mimicking human disease progression. nih.gov | Time-consuming to develop, may not fully capture human tumor complexity. | Creation of more complex GEMMs with co-occurring mutations. |

Developing Advanced Co-culture and Organoid Models

To better replicate the intricate tumor microenvironment (TME), researchers are increasingly turning to advanced preclinical models like co-cultures and patient-derived organoids (PDOs).

Co-culture Systems: Tumors are complex ecosystems containing cancer cells, fibroblasts, immune cells, and endothelial cells. Co-culture models that incorporate these different cell types can provide critical insights into how the TME influences drug response and resistance. For example, cancer-associated fibroblasts (CAFs) can secrete growth factors that reactivate signaling pathways, thereby reducing the efficacy of KRAS G12C inhibitors. Studying these interactions is crucial for developing combination therapies that target both the tumor cells and their supportive microenvironment. nih.gov

Patient-Derived Organoids (PDOs): PDOs are 3D cultures grown from patient tumor tissue that retain the genetic and phenotypic characteristics of the original tumor. huborganoids.nlaacrjournals.org They are a powerful tool for studying KRAS G12C inhibition because they can recapitulate patient-specific drug sensitivities and resistance mechanisms. huborganoids.nl PDO platforms are suitable for higher-throughput screening compared to PDX models and can be used to test combination therapies to overcome resistance. aacrjournals.orghuborganoids.nl For example, PDOs have been used to demonstrate that resistance to KRAS G12C inhibitors in colorectal cancer models can be overcome by co-treatment with an EGFR inhibitor. aacrjournals.org Furthermore, researchers can generate inhibitor-resistant PDOs by long-term drug exposure, providing invaluable models for studying the molecular mechanisms of acquired resistance. huborganoids.nl

Deeper Understanding of KRAS G12C Biology

Despite the success of KRAS G12C inhibitors, many questions about the underlying biology of this oncogene remain. A deeper understanding is necessary to predict which patients will respond and to design strategies to overcome resistance.

Investigating Context-Dependent Responses to Inhibition

The efficacy of KRAS G12C inhibitors is not uniform across all KRAS G12C-mutant cancers; the response is highly dependent on the cellular and genetic context.

Tissue of Origin: Clinical data shows a significant difference in response rates between non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). frontiersin.org Preclinical models have revealed that in CRC, inhibition of KRAS G12C leads to a rapid feedback reactivation of the MAPK pathway, driven by upstream receptors like EGFR. frontiersin.org This intrinsic resistance mechanism explains the limited single-agent activity in CRC and provides a strong rationale for combining KRAS G12C inhibitors with EGFR inhibitors.

Co-occurring Genetic Alterations: The genomic landscape of a tumor plays a critical role in its response to targeted therapy. aacrjournals.org Mutations in other genes, such as tumor suppressors (e.g., TP53, CDKN2A) or other oncogenes, can modulate dependence on the KRAS G12C driver and provide avenues for resistance. nih.gov For example, some KRAS-mutant cells are not solely dependent on KRAS signaling for their survival and may rely on parallel pathways like the PI3K/AKT pathway. frontiersin.orgmdpi.com Identifying these context-specific dependencies is essential for developing rational combination therapies. aacrjournals.org Studies have shown that combining KRAS G12C inhibitors with PI3K inhibitors can be effective in models resistant to single-agent treatment. aacrjournals.org

Signaling Dynamics: Recent studies have revealed that mutant KRAS is not simply "on" or "off" but undergoes active cycling between its GTP-bound (active) and GDP-bound (inactive) states. aacrjournals.org The rate of this cycling can be influenced by upstream signaling from receptor tyrosine kinases (RTKs) and can affect the ability of inhibitors to bind to the inactive state. nih.gov This dynamic nature helps explain adaptive resistance, where initial inhibition is followed by pathway reactivation. nih.gov

Exploring the Role of Metabolic Reprogramming in Response and Resistance

It is well-established that oncogenic KRAS rewires cellular metabolism to fuel rapid growth and proliferation. This metabolic reprogramming is a critical area of investigation for understanding both the response and resistance to KRAS G12C inhibition.

Q & A

Q. What experimental models are most suitable for evaluating KRAS G12C inhibitor efficacy and resistance mechanisms?